(R)-4-(2-Fluorophenyl)pyrrolidin-2-one: A Technical Guide for Drug Discovery Professionals
(R)-4-(2-Fluorophenyl)pyrrolidin-2-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of Chiral Pyrrolidinones in Modern Drug Discovery
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, five-membered lactam structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. The introduction of chirality to this scaffold, as seen in (R)-4-(2-Fluorophenyl)pyrrolidin-2-one, adds a critical layer of complexity and specificity, allowing for fine-tuned interactions with chiral biological macromolecules such as enzymes and receptors. This enantiomeric specificity is a cornerstone of modern drug design, often leading to improved potency, selectivity, and a more favorable safety profile.
Chemical Identifiers and Physicochemical Properties
Precise identification of a chemical entity is paramount for reproducible scientific research. The following table summarizes the key identifiers and predicted properties for the racemic form of 4-(2-Fluorophenyl)pyrrolidin-2-one.
| Identifier | Value | Source |
| Compound Name | 4-(2-Fluorophenyl)pyrrolidin-2-one | PubChemLite[2] |
| Molecular Formula | C10H10FNO | PubChemLite[2] |
| Molecular Weight | 179.19 g/mol | EON Biotech[3] |
| IUPAC Name | 4-(2-fluorophenyl)pyrrolidin-2-one | PubChemLite[2] |
| Canonical SMILES | C1C(CNC1=O)C2=CC=CC=C2F | PubChemLite[2] |
| InChI Key | VFSKMPHWPAXAON-UHFFFAOYSA-N | PubChemLite[2] |
| Predicted XlogP | 1.1 | PubChemLite[2] |
Asymmetric Synthesis and Chiral Separation: Pathways to Enantiomeric Purity
The synthesis of enantiomerically pure (R)-4-(2-Fluorophenyl)pyrrolidin-2-one is a key challenge for its application in drug discovery. Two primary strategies can be employed: asymmetric synthesis to directly obtain the desired enantiomer, or the resolution of a racemic mixture.
Conceptual Asymmetric Synthesis Workflow
Caption: Conceptual pathways to enantiomerically pure (R)-4-(2-Fluorophenyl)pyrrolidin-2-one.
A key strategy for the asymmetric synthesis of chiral pyrrolidinones involves the use of chiral auxiliaries or catalysts to control the stereochemistry of a key bond-forming step. Alternatively, starting from a chiral pool substrate, such as an amino acid derivative, can provide a pre-existing stereocenter.
Experimental Protocol: Chiral Separation via Preparative HPLC
For resolving a racemic mixture of 4-(2-Fluorophenyl)pyrrolidin-2-one, preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique.
Objective: To separate the (R) and (S) enantiomers of 4-(2-Fluorophenyl)pyrrolidin-2-one.
Materials:
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Racemic 4-(2-Fluorophenyl)pyrrolidin-2-one
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HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
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Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Lux®)
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Preparative HPLC system with a UV detector
Methodology:
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Method Development (Analytical Scale):
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Dissolve a small amount of the racemic mixture in the mobile phase.
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Screen various chiral columns and mobile phase compositions (e.g., varying ratios of hexane/isopropanol) to achieve baseline separation of the two enantiomers.
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Optimize the flow rate and temperature to maximize resolution and minimize run time.
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Scale-Up to Preparative HPLC:
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Once an optimal analytical method is established, scale up to a preparative column with the same stationary phase.
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Increase the sample concentration and injection volume.
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Adjust the flow rate according to the column dimensions.
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Fraction Collection:
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Collect the eluent corresponding to each enantiomeric peak in separate fractions.
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Purity Analysis and Solvent Removal:
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Analyze the collected fractions by analytical HPLC to confirm enantiomeric purity.
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Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure.
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Self-Validation: The enantiomeric purity of the final products should be assessed using an orthogonal analytical method, such as chiral capillary electrophoresis, or by measuring the specific optical rotation.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one.
Key Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the chemical framework. | The spectra should be consistent with the proposed structure, showing characteristic shifts for the aromatic and pyrrolidinone protons and carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The molecular ion peak should correspond to the calculated molecular weight. Fragmentation patterns can provide further structural information. |
| Chiral HPLC | Determination of enantiomeric purity. | A single peak should be observed under the optimized chiral separation conditions. |
| Specific Rotation [α]D | Confirmation of the absolute stereochemistry. | A non-zero specific rotation value will confirm the presence of a single enantiomer. The sign of the rotation will distinguish the (R) and (S) enantiomers. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the C=O (lactam) and N-H bonds should be present. |
Illustrative Analytical Workflow
Caption: A typical workflow for the analytical characterization of a chiral compound.
Applications in Drug Discovery and Medicinal Chemistry
The 4-(2-fluorophenyl)pyrrolidin-2-one scaffold is a valuable building block in the design of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions. The (R)-configuration at the 4-position provides a specific spatial orientation of the fluorophenyl group, which can be crucial for selective interaction with a biological target.
Potential therapeutic areas for derivatives of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one include, but are not limited to:
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Central Nervous System (CNS) Disorders: The pyrrolidinone core is present in several nootropic and anticonvulsant drugs.[4]
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Oncology: Pyrrolidinone derivatives have been investigated as inhibitors of various cancer-related targets.
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Infectious Diseases: The scaffold can be elaborated to design novel antibacterial and antiviral agents.
The development of potent and selective inhibitors often involves the synthesis of a library of analogs with modifications at the N1 and C5 positions of the pyrrolidinone ring, while retaining the crucial (R)-4-(2-fluorophenyl) moiety for target engagement.
Safety and Handling
As with any research chemical, (R)-4-(2-Fluorophenyl)pyrrolidin-2-one should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier of the racemic compound or a structurally related analog.
Conclusion
(R)-4-(2-Fluorophenyl)pyrrolidin-2-one represents a promising chiral building block for the discovery of novel therapeutics. While the lack of a specific CAS number for this enantiomer presents a challenge, this guide provides a comprehensive framework for its synthesis, purification, and characterization based on established principles of asymmetric chemistry and chiral analysis. By leveraging these methodologies, researchers can unlock the full potential of this valuable scaffold in their drug discovery programs.
References
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Zhmurenko, L.A., Litvinova, S.A., Mokrov, G.V., et al. (2019). Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. Pharmaceutical Chemistry Journal, 53(5), 429-435. [Link]
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UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Journal of Academia, 10(1), 106-114. [Link]
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ChemRxiv. (2023). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. [Link]
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